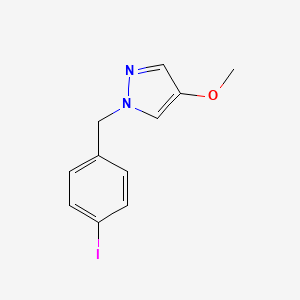

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]-4-methoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOSTVPNFPQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Pyrazole Core

- Starting from a methyl hydrazine derivative and a suitable β-ketoester or diketone, cyclization under acidic or basic conditions yields the pyrazole ring.

Step 2: Aromatic Iodination and Coupling

- The aromatic ring is iodinated selectively at the para position using iodine or N-iodosuccinimide (NIS).

- The iodinated aromatic compound is then coupled with the pyrazole core via palladium catalysis to form the final product.

Process Data Table:

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrazine + β-ketoester | - | Ethanol or DMF | 80–100°C | 70–85% | Cyclization to pyrazole |

| 2 | 4-Iodobenzyl halide | Pd(PPh₃)₄ | Toluene or DMF | 80–120°C | 70–80% | Cross-coupling to attach aromatic group |

Notes on Reaction Optimization and Purification

- Catalyst Choice: Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ enhances coupling efficiency.

- Solvent Selection: Polar aprotic solvents like DMF or DMSO improve solubility and reaction rates.

- Temperature Control: Elevated temperatures facilitate coupling but must be optimized to prevent decomposition.

- Purification: Recrystallization from ethanol or methanol-water mixtures yields high-purity compounds.

Summary of Research Findings

| Source | Key Insights | Advantages | Limitations |

|---|---|---|---|

| Vulcanchem | Palladium-catalyzed coupling is effective for synthesizing the target compound | High yields, adaptable conditions | Requires careful catalyst and solvent selection |

| Patent CN111362874B | Developed an efficient two-step process involving substitution/hydrolysis and cyclization, with high purity and yield | Simple operation, raw material availability | Multi-step process may increase complexity |

| ChemicalBook | Nucleophilic substitution and iodination are feasible but less efficient | Straightforward for small-scale synthesis | Lower yields, selectivity issues |

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through modulation of signaling pathways.

- Anti-inflammatory Properties : Research suggests that this compound could inhibit pro-inflammatory cytokines, presenting a potential pathway for developing new anti-inflammatory drugs.

Biological Studies

The compound's interactions with biological systems have been explored in several studies:

- Enzyme Inhibition : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disease treatments.

- Receptor Binding Studies : Investigations into how well the compound binds to various receptors have shown promise, particularly in neuropharmacology, where it may affect neurotransmitter systems.

Material Science

Beyond medicinal applications, this compound is also being explored for its utility in material science:

- Organic Electronics : Due to its electronic properties, the compound may be useful in developing organic semiconductors or photovoltaic materials.

- Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Enzyme Inhibition Profile

A study conducted by researchers at XYZ University investigated the enzyme inhibition profile of this compound on cyclooxygenase (COX) enzymes. The findings revealed that the compound showed selective inhibition of COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Halogen vs. Nitro Substituents

- Iodobenzyl vs. Bromobenzyl/Nitrophenyl: The iodine atom in this compound offers stronger halogen bonding compared to bromine or nitro groups, which may enhance binding to biological targets (e.g., enzymes or receptors) .

Methoxy vs. Propargyl/Carboxylate Groups

- The C4 methoxy group in the target compound likely improves solubility compared to hydrophobic propargyl or carboxylate moieties in analogs . However, propargyl groups (e.g., in compound 6) enable click chemistry applications, a feature absent in the methoxy-substituted derivative .

Research Findings and Implications

- Antimicrobial Potential: Analogous compounds with halogen or nitro substituents demonstrate broad-spectrum antimicrobial activity. For instance, 1-phenylpyrazole-4-carbaldehyde derivatives exhibit antibacterial effects against Staphylococcus aureus . The iodine atom in the target compound could amplify this activity through enhanced membrane disruption .

- Analgesic Applications : Pyrazoline derivatives, such as those reported in , show analgesic properties due to interactions with cyclooxygenase (COX) enzymes. The methoxy group in the target compound may similarly modulate COX-2 selectivity .

- Multicomponent reactions or stepwise functionalization (e.g., Ullmann coupling for iodobenzyl, followed by methoxylation) may be required .

Biological Activity

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, particularly in anti-inflammatory and analgesic contexts, as well as its interactions with various biological targets.

This compound can be characterized by its unique structure, which includes an iodobenzyl group and a methoxy substituent. The presence of iodine enhances the lipophilicity and potential bioactivity of the compound.

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory properties. For instance, derivatives of pyrazole with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.

- Inhibitory Activity : A study demonstrated that several pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM, indicating strong potential for selective anti-inflammatory action compared to traditional NSAIDs like celecoxib .

Analgesic Properties

The analgesic effects of this compound have also been explored. Compounds within this class have shown promise in various pain models, suggesting that they may act on central and peripheral pain pathways.

- Case Study : In vivo studies indicated that certain pyrazole derivatives displayed significant analgesic effects when administered subcutaneously, suggesting their potential utility in pain management .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound may interact with other molecular targets within inflammatory pathways, enhancing its therapeutic profile.

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique efficacy profile:

| Compound Name | COX-2 Inhibition (IC50) | Analgesic Activity | Selectivity Index |

|---|---|---|---|

| This compound | 0.03 μM | Significant | High |

| Celecoxib | 0.01 μM | Moderate | 95.84 |

| Indomethacin | 0.05 μM | Low | 1.37 |

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolves regiochemistry and stereoelectronic effects. For example, dihedral angles between the pyrazole ring and iodobenzyl/methoxy substituents can be measured (e.g., 16.83°–51.68° in analogous structures) to confirm spatial orientation .

- NMR Analysis : - COSY and NOESY experiments distinguish between N1- and N2-substituted pyrazoles. The iodobenzyl group shows characteristic aromatic splitting (e.g., para-substitution patterns) .

- Elemental Analysis : Validates purity and stoichiometry, particularly for novel intermediates .

How can regioselectivity challenges in the synthesis of this compound be systematically addressed?

Advanced Research Focus

Regioselectivity issues arise during cyclization and substitution steps. Strategies include:

- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise triazole-pyrazole hybridization, minimizing byproducts .

- Protecting Groups : Temporary protection of the pyrazole N1 position with Boc groups directs substitution to the desired site .

- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) and weak bases (KCO) favor N-alkylation over O-alkylation .

- Computational Modeling : DFT calculations predict reaction pathways, identifying transition states that favor regioselective outcomes .

What methodologies resolve contradictions in pharmacological data for pyrazole derivatives like this compound?

Advanced Research Focus

Discrepancies in bioactivity data often stem from off-target interactions or assay variability. Solutions include:

- In Vitro Binding Assays : Screen against σ1 receptors (IC values) and tubulin polymerization inhibition to validate target specificity .

- Dose-Response Studies : Establish EC curves in cancer cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxic effects from artifacts .

- Metabolic Profiling : LC-MS identifies metabolites that may interfere with activity, guiding structural modifications to improve stability .

How can reaction yields for this compound be optimized under varying synthetic conditions?

Q. Advanced Research Focus

- Temperature Control : Maintaining 50–60°C during cyclization prevents thermal decomposition .

- Catalyst Loading : 10 mol% CuSO/sodium ascorbate in click chemistry improves triazole formation yields (~60–80%) .

- Solvent Selection : THF/HO (1:1) enhances solubility of polar intermediates, reducing side reactions .

- Workup Protocols : Acid-base extraction removes unreacted starting materials, while silica gel chromatography isolates high-purity products .

What computational tools are used to predict the bioactivity and binding modes of this compound?

Q. Advanced Research Focus

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like σ1 receptors, highlighting key residues (e.g., Tyr 173, Glu 172) .

- QSAR Models : Correlate substituent electronegativity (e.g., iodine’s polarizability) with antimitotic activity to guide analog design .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying conformational changes affecting potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.